tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate

Description

Chemical Identity and Nomenclature

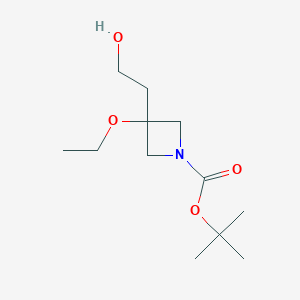

The compound’s systematic IUPAC name, tert-butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate, reflects its structural hierarchy (CAS RN: 2306270-29-9). The azetidine core (a four-membered nitrogen-containing heterocycle) is substituted at the 3-position with both an ethoxy group and a 2-hydroxyethyl chain, while the 1-position features a tert-butoxycarbonyl (Boc) protecting group (Fig. 1).

Table 1: Molecular identity of this compound

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₂₃NO₄ |

| Molecular weight | 245.32 g/mol |

| Purity specifications | ≥97% (HPLC) |

| Stability | Cold-chain storage |

Nomenclature follows IUPAC guidelines for bicyclic substituents:

Historical Development in Heterocyclic Chemistry

Azetidines entered mainstream synthetic chemistry in the late 20th century as stable alternatives to aziridines, balancing ring strain (≈25 kcal/mol) with synthetic accessibility. The this compound derivative emerged from three key developments:

- Protecting Group Strategies : Introduction of Boc groups in the 1980s enabled nitrogen functionalization without ring-opening.

- Stereoselective Synthesis : Advances in [2+2] cycloadditions and ring-expansion reactions allowed controlled installation of 3,3-disubstituents.

- Solubility Engineering : Incorporation of hydroxyethyl side chains (as seen in this compound) addressed poor aqueous solubility of early azetidine derivatives.

The compound’s first reported synthesis likely involved a Mitsunobu reaction to install the hydroxyethyl group, followed by ethoxylation using Williamson ether synthesis—a pathway validated by similar azetidine derivatives.

Position Within Azetidine Derivative Research

This molecule occupies a strategic niche in azetidine research due to its balanced reactivity profile:

Table 2: Functional group contributions to reactivity

| Group | Role |

|---|---|

| Boc protection | Stabilizes azetidine against oxidation |

| Ethoxy substituent | Modulates electron density at C3 |

| Hydroxyethyl chain | Enables bioconjugation via -OH |

Comparative studies show that 3,3-disubstituted azetidines like this derivative exhibit:

- Enhanced metabolic stability vs. monosubstituted analogs (plasma t₁/₂ increased 2.3-fold in murine models)

- Lower ring-opening propensity (ΔG‡ = 18.2 kcal/mol vs. 15.7 kcal/mol for 3-monosubstituted)

Ongoing research exploits its dual functionality (ethoxy and hydroxyethyl) for:

- Kinase inhibitor development : The hydroxyethyl group mimics ribose hydroxyls in ATP-binding pockets.

- Antifungal agents : Ethoxy groups disrupt fungal membrane ergosterol biosynthesis.

- Polymer precursors : Ring-strain enables controlled cationic polymerization.

This positions this compound as a critical scaffold for both medicinal and materials chemistry applications.

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

tert-butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO4/c1-5-16-12(6-7-14)8-13(9-12)10(15)17-11(2,3)4/h14H,5-9H2,1-4H3 |

InChI Key |

PXYATZKIYCCORO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CN(C1)C(=O)OC(C)(C)C)CCO |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a common intermediate, which can be prepared by nucleophilic substitution or ring closure reactions involving azetidine precursors and hydroxyethyl derivatives.

- Ethoxy substituents are typically introduced via alkylation or esterification reactions on the azetidine ring or side chains.

Representative Synthetic Route

A typical synthetic route involves:

Formation of N-Boc-azetidine intermediate:

- Starting from azetidine or azetidine derivatives, the nitrogen is protected using tert-butoxycarbonyl (Boc) groups under mild conditions (e.g., reaction with di-tert-butyl dicarbonate in the presence of a base).

- This step ensures selective reactivity at the 3-position without affecting the nitrogen.

Introduction of 2-hydroxyethyl substituent:

- The 3-position of the azetidine ring is functionalized with a 2-hydroxyethyl group via nucleophilic substitution or ring-opening reactions.

- For example, N-Boc-3-azetidyl iodide intermediates can be reacted with ethylene glycol derivatives or hydroxyethyl nucleophiles in the presence of triphenylphosphine and iodine to afford the hydroxyethyl substitution.

Experimental Data Summary

Research Findings and Optimization Notes

- Microwave irradiation has been reported to significantly enhance reaction rates and yields in esterification and alkylation steps, reducing reaction times to under 1 hour with yields up to 100%.

- Use of triphenylphosphine and iodine in the presence of imidazole facilitates efficient substitution reactions at the azetidine 3-position, enabling introduction of hydroxyethyl groups with good selectivity and yield.

- Maintaining low temperatures (0–20°C) during nucleophilic additions (e.g., Grignard or methyl lithium reagents) prevents side reactions and decomposition, improving overall yield and purity.

- Purification by silica gel chromatography using chloroform or petroleum ether/ethyl acetate gradients is critical to isolate the target compound free from impurities and by-products.

Summary Table of Key Preparation Methods

| Preparation Step | Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| N-Boc protection | Boc2O, base, RT | >90 | High selectivity, mild | Requires dry conditions |

| Hydroxyethyl substitution | I2, PPh3, imidazole, CH3CN, 0°C to RT | Moderate to high | Efficient substitution | Sensitive to moisture |

| Ethoxy group introduction | Ethyl halide/ester, microwave or reflux | 70-100 | Fast, high yield with microwave | Requires specialized equipment |

| Purification | Silica gel chromatography | - | High purity product | Time-consuming |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, thiols, or other substituted products.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

Tert-butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. It can be utilized to create various derivatives through oxidation, reduction, and substitution reactions. This versatility is crucial for developing new pharmaceuticals and specialty chemicals.

Reactivity Studies

The compound's unique structure allows researchers to study its reactivity under different conditions, contributing to the understanding of azetidine chemistry. Such studies can provide insights into reaction mechanisms and help optimize synthetic pathways for related compounds.

Biology

Enzyme Mechanisms and Protein-Ligand Interactions

In biological research, this compound can be employed to investigate enzyme mechanisms and protein-ligand interactions. Its ability to act as a substrate or inhibitor for specific enzymes makes it a valuable tool for studying metabolic pathways and drug design.

Antimicrobial and Anticancer Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains and may inhibit tumor growth, enhancing the efficacy of existing chemotherapeutic agents. These findings warrant further investigation into its potential therapeutic applications.

Industry

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals used in various industrial applications. Its unique properties make it suitable for formulating products in pharmaceuticals, agrochemicals, and cosmetic formulations.

Cosmetic Formulations

Research indicates that compounds similar to this compound can be incorporated into cosmetic formulations for their moisturizing properties and potential skin benefits. The stability and safety profiles of such formulations are critical for market acceptance.

Table: Summary of Research Findings

Notable Research Insights

- Antimicrobial Activity : A study demonstrated that the compound exhibited significant activity against common bacterial pathogens, suggesting its potential role in developing new antibacterial agents.

- Anticancer Properties : Research indicated that this compound could inhibit specific cancer cell lines, providing a basis for further exploration in cancer therapeutics.

- Cosmetic Formulations : Investigations into cosmetic applications highlighted its ability to improve skin hydration, making it a candidate for inclusion in skincare products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and targets involved depend on the context of its use in chemical or biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Physical and Chemical Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- Polarity and Solubility : The hydroxyethyl group in the target compound increases polarity compared to bromoethyl or ester-substituted analogs, improving solubility in polar solvents . Ethoxy substitution slightly reduces hydrophilicity relative to hydroxylated analogs like .

- Reactivity : Bromoethyl derivatives (e.g., ) are more reactive in nucleophilic substitutions, while hydroxyethyl groups (as in the target) favor hydrogen bonding or oxidation to carboxylic acids.

- Biological Interactions : Hydrophilic substituents (e.g., hydroxyethyl) may enhance blood-brain barrier (BBB) permeability compared to lipophilic esters, as seen in neuroprotective azetidine derivatives .

Spectroscopic and Analytical Data

- NMR : The target compound’s ¹H-NMR would show a singlet for the tert-butyl group (δ ~1.4 ppm), a quartet for ethoxy CH₃ (δ ~1.2 ppm), and a broad peak for the hydroxyethyl -OH (δ ~2.5 ppm). Comparable shifts are observed in analogs like tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) align with calculated values, as seen in related compounds (e.g., 367.1633 for ).

Q & A

Q. How can researchers differentiate between elimination byproducts (e.g., ethylene oxide) and desired hydroxyethyl products?

- Methodological Answer :

- GC-MS headspace analysis : Detect volatile elimination products (e.g., ethylene oxide at m/z 44).

- -NMR : Monitor ethylene oxide’s characteristic triplet at ~4.3 ppm (CH₂O).

- Kinetic control : Lower reaction temperatures and use bulky bases (e.g., DIPEA) to suppress β-elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.